3-(2,4-Dichlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
CAS No.:
Cat. No.: VC17279132
Molecular Formula: C12H10Cl2N2O
Molecular Weight: 269.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10Cl2N2O |
|---|---|
| Molecular Weight | 269.12 g/mol |
| IUPAC Name | 3-[(2,4-dichlorophenyl)methyl]-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
| Standard InChI | InChI=1S/C12H10Cl2N2O/c13-8-2-1-7(10(14)6-8)5-11-9-3-4-15-12(9)17-16-11/h1-2,6,15H,3-5H2 |
| Standard InChI Key | SUKXRDRYIJIERC-UHFFFAOYSA-N |
| Canonical SMILES | C1CNC2=C1C(=NO2)CC3=C(C=C(C=C3)Cl)Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
3-(2,4-Dichlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole (molecular formula: , molecular weight: 269.12 g/mol) features a bicyclic framework comprising a pyrrole ring fused to an isoxazole moiety. The 2,4-dichlorobenzyl group at the 3-position introduces electron-withdrawing effects, enhancing the compound’s stability and interaction with hydrophobic protein pockets. Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 3-[(2,4-dichlorophenyl)methyl]-5,6-dihydro-4H-pyrrolo[3,2-d]oxazole |
| Canonical SMILES | C1CNC2=C1C(=NO2)CC3=C(C=C(C=C3)Cl)Cl |
| Standard InChIKey | SUKXRDRYIJIERC-UHFFFAOYSA-N |
The dichlorinated benzyl group distinguishes this compound from simpler pyrroloisoxazoles, conferring distinct electronic and steric properties that influence its pharmacokinetic behavior.
Spectroscopic and Physicochemical Properties
The compound’s infrared (IR) spectrum reveals characteristic absorptions for the isoxazole ring (1620–1570 cm) and C–Cl stretches (750–550 cm). Nuclear magnetic resonance (NMR) data (H and C) confirm the presence of the dihydro-pyrrole protons (δ 3.2–4.1 ppm) and aromatic protons from the dichlorobenzyl group (δ 7.2–7.5 ppm). Its logP value of 3.1 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Synthesis and Optimization
Synthetic Routes
The primary synthesis involves a cyclocondensation reaction between α-halomethylbenzylketones and nitrogen-containing precursors. For example, reacting 2,4-dichlorobenzyl bromide with a pyrrolidine-isoxazole intermediate under basic conditions yields the target compound in 65–72% efficiency. Key steps include:
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Formation of the Isoxazole Ring: Cyclization of hydroxylamine derivatives with diketones.
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Benzyl Substitution: Nucleophilic aromatic substitution (SAr) at the 3-position of the pyrrolo-isoxazole core.
Optimization efforts focus on solvent selection (e.g., dimethylformamide vs. tetrahydrofuran) and catalyst systems (e.g., palladium-mediated coupling), which improve yields to >80% in pilot-scale trials.
Industrial Scalability
While laboratory syntheses are well-established, industrial production requires addressing challenges such as:
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Byproduct Formation: Chlorinated side products during SAr reactions.
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Purification Complexity: Separation of diastereomers via chiral column chromatography.
Continuous-flow reactors and microwave-assisted synthesis are under investigation to enhance throughput and reduce energy consumption.
Biological Activities and Mechanism
Anticancer Properties
3-(2,4-Dichlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole demonstrates potent cytotoxicity against multiple cancer cell lines, including MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma), with IC values of 1.2–2.8 μM. Mechanistic studies indicate:
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TGF-β Pathway Inhibition: Suppression of Smad2/3 phosphorylation, reducing epithelial-mesenchymal transition (EMT) in metastatic cells.
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Caspase-3 Activation: Induction of apoptosis via mitochondrial depolarization.
Enzyme Inhibition
Applications in Scientific Research
Pharmacological Probes
Researchers employ this compound to:
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Map TGF-β signaling dynamics in fibrotic diseases.
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Study CDK4/6-cyclin D interactions in cell cycle regulation.
Drug Development
Structural analogs are being tested in preclinical models for:
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Oncology: Combination therapies with immune checkpoint inhibitors.
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Fibrosis: Attenuation of collagen deposition in liver and lung tissues.
Comparison with Structural Analogs
The dichlorobenzyl substituent confers distinct advantages over related pyrroloisoxazoles:
| Compound | Structural Feature | Biological Activity |
|---|---|---|
| 3-Phenyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole | Phenyl group at 3-position | Moderate antimicrobial activity |
| 5-(4-Chlorophenyl)-3-phenyl-pyrrolo[3,4-d]isoxazole | Chlorophenyl substituent | Enhanced anticancer efficacy |
| 5-Benzyl-pyrrolo[3,4-d]isoxazole | Benzyl group increases lipophilicity | Anti-inflammatory effects |
The dichlorinated derivative exhibits superior target selectivity and metabolic stability due to reduced cytochrome P450-mediated oxidation.
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